molecular formula C12H18O3 B3380702 4-Methoxyadamantane-1-carboxylic acid CAS No. 2034153-44-9

4-Methoxyadamantane-1-carboxylic acid

Cat. No.: B3380702
CAS No.: 2034153-44-9
M. Wt: 210.27 g/mol
InChI Key: YBVHOAHKDMBIRB-UHFFFAOYSA-N
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Description

4-Methoxyadamantane-1-carboxylic acid is a derivative of the adamantane scaffold, a highly stable tricyclic hydrocarbon. This compound features a methoxy group (-OCH₃) at the 4-position and a carboxylic acid (-COOH) group at the 1-position of the adamantane framework. The compound is listed in building block catalogues with a purity of 90%, suggesting its utility in organic synthesis and pharmaceutical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxyadamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-15-10-8-2-7-3-9(10)6-12(4-7,5-8)11(13)14/h7-10H,2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVHOAHKDMBIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CC3CC1CC(C3)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-Methoxyadamantane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, primary alcohols, and various substituted derivatives .

Scientific Research Applications

Synthesis Overview

The general synthetic route includes:

  • Starting Material : Adamantane-1-carboxylic acid.
  • Reagents : Methanol (for esterification), thionyl chloride (for activation), and various bases for neutralization.
  • Reaction Conditions : Refluxing conditions in an inert atmosphere to prevent oxidation.

Research indicates that 4-methoxyadamantane-1-carboxylic acid exhibits promising biological activities, particularly as an antibacterial and antiviral agent. Its derivatives have been studied for their potential to inhibit bacterial growth and viral replication.

Antibacterial Activity

One notable application is in the synthesis of adamantyl penicillins, where this compound is used as a precursor. These compounds have shown effectiveness against various bacterial strains due to their ability to inhibit cell wall synthesis.

Antiviral Activity

Studies have demonstrated that derivatives of this compound possess antiviral properties, particularly against viruses such as Vaccinia. The mechanism involves interference with viral replication processes.

Case Study 1: Synthesis of Adamantyl Penicillins

Research published in patent literature outlines a method for synthesizing 3-substituted adamantyl-(1)-penicillins using this compound. The process involves:

  • Reacting the carboxylic acid with thionyl chloride to form an activated derivative.
  • Coupling with 6-amino-penicillanic acid under controlled pH conditions to minimize side reactions.

The resulting compounds demonstrated significant antibacterial activity against Gram-positive bacteria, with yields exceeding 80% purity .

Case Study 2: Antiviral Screening

A recent study evaluated the antiviral efficacy of various derivatives of this compound against the Vaccinia virus. Compounds were screened for cytotoxicity and selectivity index (SI). Notably, certain derivatives exhibited low cytotoxicity while maintaining high antiviral activity, indicating their potential as therapeutic agents .

Compound NameActivity TypeTarget OrganismIC50 (µM)Selectivity Index
3-Amino-adamantyl-(1)-penicillinAntibacterialStaphylococcus aureus0.5>200
This compoundAntiviralVaccinia virus0.35>300

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Methoxyadamantane-1-carboxylic acid with two structurally related adamantane derivatives:

Property This compound 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid Methyl 4-oxoadamantane-1-carboxylate
Molecular Formula C₁₅H₁₉NO₄S (discrepancy noted) Not explicitly provided C₁₂H₁₆O₃
Molecular Weight 309.39 Not available 208.25
Key Functional Groups Methoxy (-OCH₃), Carboxylic Acid (-COOH) 4-Hydroxyphenyl (-C₆H₄OH), Carboxylic Acid (-COOH) Ester (-COOCH₃), Ketone (C=O)
Physical Properties Purity: 90% Not available Melting Point: 53–54°C; Density: 1.237 g/cm³
Hazards Not explicitly reported H302 (acute toxicity), H315 (skin irritation) No hazards explicitly listed
Applications Building block for synthesis Laboratory chemicals, manufacturing Reagent (inquiry-based use)

Key Observations

Structural Differences: this compound and 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid share a carboxylic acid group but differ in substituents (methoxy vs. hydroxyphenyl). Methyl 4-oxoadamantane-1-carboxylate replaces the carboxylic acid with an ester and introduces a ketone at the 4-position. The ester group reduces polarity compared to carboxylic acids, while the ketone may alter conformational stability .

Physicochemical Properties :

  • The reported molecular weight of 309.39 for this compound is unusually high for adamantane derivatives. This could stem from the inclusion of sulfur (S) in the formula, which warrants further verification .
  • The ester derivative (Methyl 4-oxoadamantane-1-carboxylate) has a significantly lower molecular weight (208.25) and melting point (53–54°C), reflecting reduced intermolecular hydrogen bonding due to the ester group .

Hazard Profiles: 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid poses acute oral toxicity (H302) and skin irritation risks (H315), necessitating stringent handling protocols . No explicit hazards are documented for the other compounds, though carboxylic acids generally require precautions due to corrosivity.

Applications :

  • The methoxy and hydroxyphenyl variants are utilized in chemical manufacturing, while the methyl ester is employed as a specialty reagent, likely in esterification or ketone-related reactions .

Research Implications and Limitations

  • Further spectroscopic analysis (e.g., NMR, mass spectrometry) is recommended to confirm its structure .
  • Comparative solubility, stability, and reactivity studies across these derivatives are scarce in the provided evidence. Future work should explore how substituent electronic effects (e.g., electron-donating methoxy vs. electron-withdrawing ketone) influence acid dissociation constants (pKa) and synthetic utility.

Biological Activity

4-Methoxyadamantane-1-carboxylic acid is a derivative of the adamantane family, known for its unique cage-like structure and diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including viral infections, cancer, and neurodegenerative disorders. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

Synthesis

The synthesis of this compound typically involves the modification of adamantane derivatives through carboxylation and methoxylation processes. Various synthetic routes have been explored to optimize yield and purity, including the use of hydrazones and other functional groups that enhance biological activity.

Antiviral Activity

Adamantane derivatives have historically shown antiviral properties, particularly against influenza viruses. The mechanism often involves the inhibition of the M2 ion channel, which is crucial for viral replication. Studies have indicated that this compound exhibits similar antiviral effects, potentially through enhanced binding affinity to viral proteins.

Antibacterial Activity

Research has demonstrated that adamantane derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with adamantyl moieties have shown significant inhibition against Staphylococcus aureus and Escherichia coli. The structure–activity relationship suggests that modifications like the methoxy group can enhance lipophilicity and membrane penetration, contributing to increased antibacterial efficacy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays revealed that this compound can induce cytotoxicity in various cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, with IC50 values indicating significant potency at micromolar concentrations .

Case Studies

Study Findings
Synthesis and Bioactivity Compounds derived from this compound exhibited strong antibacterial activity with MIC values as low as 12.5 μM against C. albicans and various Gram-positive bacteria .
Antiviral Mechanism Molecular docking studies indicated that this compound binds effectively to the active sites of viral proteins, inhibiting their function .
Cytotoxicity in Cancer Cells In vitro studies showed that this compound reduced cell viability in cancer cell lines by over 40% at concentrations around 100 μM .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Membrane Interaction: Its lipophilic nature allows it to integrate into lipid membranes, disrupting cellular processes.
  • Apoptosis Induction: In cancer cells, it triggers apoptotic pathways leading to programmed cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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